1-(Ethylsulfanyl)-3-isocyanopropane
Description
1-(Ethylsulfanyl)-3-isocyanopropane is an organosulfur compound characterized by an ethylsulfanyl (-S-CH₂CH₃) group and an isocyan (-NC) functional group. Its structure (CH₂CH₂S-CH₂-CH₂-NC) confers unique reactivity, particularly in nucleophilic and cycloaddition reactions.
The compound’s applications likely span coordination chemistry (as ligands) and medicinal chemistry (as intermediates for heterocycles). However, its instability under acidic or oxidative conditions necessitates careful handling.
Properties
Molecular Formula |
C6H11NS |
|---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-isocyanopropane |
InChI |
InChI=1S/C6H11NS/c1-3-8-6-4-5-7-2/h3-6H2,1H3 |
InChI Key |
SCFIJGATBQDJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)-3-isocyanopropane typically involves the reaction of ethyl mercaptan with 3-isocyanopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(Ethylsulfanyl)-3-isocyanopropane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanopropane moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to enhance reaction rates. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
1-(Ethylsulfanyl)-3-isocyanopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, 1-(Ethylsulfanyl)-3-isocyanopropane is explored for its potential as a drug candidate. Its ability to modify proteins and enzymes through covalent bonding makes it a valuable tool in drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-3-isocyanopropane involves its interaction with molecular targets through covalent bonding. The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. This covalent modification can alter the activity of the target molecules, resulting in various biological effects. The ethylsulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparison
Table 1: Key Functional Groups and Reactivity
Analysis :
- Sulfur-Containing Groups: The ethylsulfanyl group in 1-(Ethylsulfanyl)-3-isocyanopropane enhances lipophilicity compared to the sulfonate group in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which is highly polar and water-soluble .
- Isocyan vs. Thiophene: The isocyan group’s strong σ-donor capability contrasts with the electron-rich thiophene ring in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which participates in aromatic interactions .
- Reactivity: Unlike 2-(Ethylsulfanyl)benzohydrazide (which forms thiosemicarbazides via condensation with isothiocyanates ), 1-(Ethylsulfanyl)-3-isocyanopropane is more reactive in [2+1] cycloadditions due to the isocyan moiety.
Analysis :
- Solvent Compatibility: The synthesis of 2-(Ethylsulfanyl)benzohydrazide in ethanol suggests that 1-(Ethylsulfanyl)-3-isocyanopropane may also tolerate polar aprotic solvents.
- Oxidative Sensitivity: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol require inert atmospheres, whereas 1-(Ethylsulfanyl)-3-isocyanopropane’s stability depends on protecting the isocyan group from hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
